GAK Inhibition: [5,4-b] Scaffold Activity vs. Inactive [4,5-b] Regioisomer
The isothiazolo[5,4-b]pyridine core is a validated scaffold for potent GAK inhibition, while a closely related regioisomer is completely inactive. This fundamental observation underscores the critical nature of the ring fusion pattern. The isothiazolo[5,4-b]pyridine series yielded potent GAK ligands with Kd values in the low nanomolar range [1]. In stark contrast, a recent study on a systematic series of isothiazolo[4,5-b]pyridine derivatives reported that 'None of the newly synthesized isothiazolo[4,5-b]pyridines were active as GAK inhibitors' [2]. This demonstrates that GAK affinity is not a class-wide property but is exquisitely sensitive to the nitrogen and sulfur atom orientation.
| Evidence Dimension | GAK enzyme binding affinity (Kd) |
|---|---|
| Target Compound Data | Scaffold yields potent series members with Kd < 100 nM (e.g., compounds 12g, 12i with Kd of 8.3 and 8.9 nM, respectively) [1]. |
| Comparator Or Baseline | Isothiazolo[4,5-b]pyridine series |
| Quantified Difference | The target scaffold's derived compounds are highly active, whereas the comparator scaffold, differing only in atom arrangement, is defined as 'inactive' [2]. |
| Conditions | In vitro GAK binding assay (Kd determination). |
Why This Matters
This knowledge prevents investment in an inactive chemical space and confirms that the [5,4-b] scaffold is a relevant starting point for GAK-focused drug discovery.
- [1] Kovackova, S.; et al. Selective Inhibitors of Cyclin G Associated Kinase (GAK) as Anti-Hepatitis C Agents. J. Med. Chem. 2015, 58, 3393–3410. View Source
- [2] Ivanova, Y.; et al. Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Org. Biomol. Chem. 2024, 22, 7373-7389. View Source
